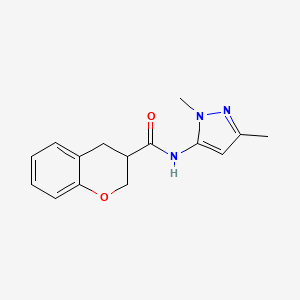
N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as DMHCC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMHCC belongs to the class of chromene derivatives and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to inhibit the activation of NF-κB and reduce the phosphorylation of MAPKs, which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects
N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in macrophages and other cell lines. N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been found to induce apoptosis and inhibit cell proliferation in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide is also stable and can be stored for long periods without degradation. However, N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide research. One direction is to investigate the potential of N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another direction is to optimize the synthesis method of N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide to improve its bioavailability and solubility. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide and its potential interactions with other signaling pathways.
Métodos De Síntesis
N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide can be synthesized using various methods, including the one-pot three-component reaction, Suzuki-Miyaura coupling, and Pd-catalyzed cross-coupling reaction. The one-pot three-component reaction involves the reaction of 3-formylchromone, 2,5-dimethyl-1H-pyrazole, and ammonium acetate in the presence of a catalyst. The Suzuki-Miyaura coupling method involves the reaction of 3-bromo-4-hydroxychromone with 2,5-dimethyl-1H-pyrazole boronic acid in the presence of a palladium catalyst. The Pd-catalyzed cross-coupling reaction involves the reaction of 3-bromo-4-hydroxychromone with 2,5-dimethyl-1H-pyrazole in the presence of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell lines. N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has also been found to induce apoptosis and inhibit cell proliferation in several cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-7-14(18(2)17-10)16-15(19)12-8-11-5-3-4-6-13(11)20-9-12/h3-7,12H,8-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZQDJCWBDKQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC3=CC=CC=C3OC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


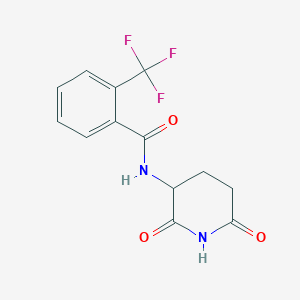
![N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide](/img/structure/B7558893.png)
![1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B7558898.png)
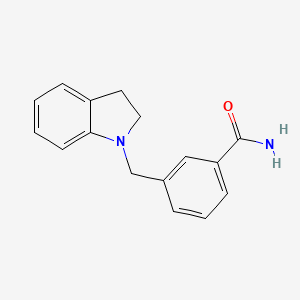
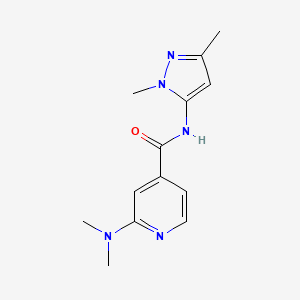
![3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide](/img/structure/B7558915.png)

![2-methoxyethyl 5-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7558928.png)


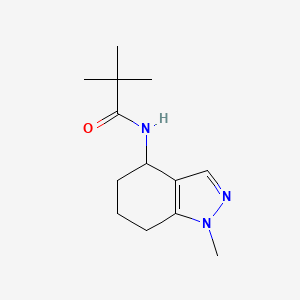

![N-[2-(Cyclopentylcarbonyl)phenyl]acetamide](/img/structure/B7558991.png)